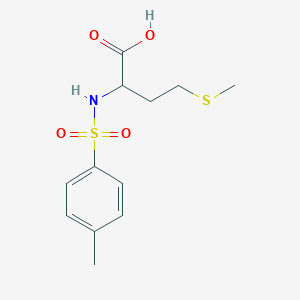

2-(4-Methylbenzenesulfonamido)-4-(methylsulfanyl)butanoic acid

CAS No.: 4703-33-7

Cat. No.: VC2318604

Molecular Formula: C12H17NO4S2

Molecular Weight: 303.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4703-33-7 |

|---|---|

| Molecular Formula | C12H17NO4S2 |

| Molecular Weight | 303.4 g/mol |

| IUPAC Name | 2-[(4-methylphenyl)sulfonylamino]-4-methylsulfanylbutanoic acid |

| Standard InChI | InChI=1S/C12H17NO4S2/c1-9-3-5-10(6-4-9)19(16,17)13-11(12(14)15)7-8-18-2/h3-6,11,13H,7-8H2,1-2H3,(H,14,15) |

| Standard InChI Key | WURIPAYKVUIDHJ-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC(CCSC)C(=O)O |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC(CCSC)C(=O)O |

Introduction

2-(4-Methylbenzenesulfonamido)-4-(methylsulfanyl)butanoic acid is a complex organic compound with a unique structure, featuring a sulfonamide group, a methylsulfanyl group, and a butanoic acid backbone. Its molecular formula is C12H17NO3S2, and it is known for its potential applications in biochemical research and therapeutic areas. This compound belongs to the sulfonamide class, which is recognized for its antibacterial properties, and can also be classified as an amino acid derivative due to the presence of an amino group in its structure.

Synthesis Methods

The synthesis of 2-(4-Methylbenzenesulfonamido)-4-(methylsulfanyl)butanoic acid typically involves multi-step organic reactions. Common starting materials include butanoic acid derivatives and sulfonamides. The specific methods of synthesis may vary depending on the desired purity and yield of the compound.

Chemical Reactions

This compound can undergo several chemical reactions, including hydrolysis, where the ester bonds can be hydrolyzed. The presence of the sulfonamide and methylsulfanyl groups allows for diverse reactivity, making it suitable for various chemical transformations.

Potential Chemical Reactions

| Reaction Type | Description |

|---|---|

| Hydrolysis | Ester bonds can be hydrolyzed |

| Other Reactions | Various transformations involving sulfonamide and methylsulfanyl groups |

Applications and Research Findings

2-(4-Methylbenzenesulfonamido)-4-(methylsulfanyl)butanoic acid has several potential applications in biochemical research and therapeutic areas. Its unique structure and functional groups make it a candidate for studying biological interactions and developing new therapeutic agents.

Applications Overview

| Application Area | Description |

|---|---|

| Biochemical Research | Studying biological interactions |

| Therapeutic Applications | Potential for developing new therapeutic agents |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume